3-Methyl-5-propanoyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-propanoyloxan-2-one is an organic compound that belongs to the class of oxanones This compound is characterized by a six-membered ring containing an oxygen atom and a ketone functional group The presence of a methyl group at the third position and a propanoyl group at the fifth position further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-propanoyloxan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic conditions. The reaction typically proceeds via an intramolecular aldol condensation, followed by dehydration to form the oxanone ring.
Another method involves the use of Grignard reagents. For example, the reaction of a suitable aldehyde with a Grignard reagent, followed by cyclization and oxidation, can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to facilitate the cyclization process, and advanced purification techniques like distillation and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-propanoyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and propanoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Methyl-5-propanoyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 3-Methyl-5-propanoyloxan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The presence of the ketone and ester functional groups allows it to undergo nucleophilic addition and substitution reactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-butanoyloxan-2-one: Similar structure but with a butanoyl group instead of a propanoyl group.
3-Methyl-5-acetoxyoxan-2-one: Contains an acetoxy group instead of a propanoyl group.
Uniqueness
3-Methyl-5-propanoyloxan-2-one is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
89665-32-7 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-methyl-5-propanoyloxan-2-one |
InChI |
InChI=1S/C9H14O3/c1-3-8(10)7-4-6(2)9(11)12-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
RQZLYYYSPNKVOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(C(=O)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.